REACTION_CXSMILES
|
O=[C:2]1[C:7]2[CH:8]=[C:9]([C:11]#[N:12])[S:10][C:6]=2[CH:5]=[CH:4][NH:3]1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:2]1[C:7]2[CH:8]=[C:9]([C:11]#[N:12])[S:10][C:6]=2[CH:5]=[CH:4][N:3]=1
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Name
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|
Quantity
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500 mg
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Type
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reactant
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Smiles
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O=C1NC=CC2=C1C=C(S2)C#N
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Name
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|
Quantity
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5 mL
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Type
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reactant
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Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 1 hour
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Duration
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1 h
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Type
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ADDITION
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Details
|
The formed red solution was poured onto ice
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Type
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EXTRACTION
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Details
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extracted with methylene chloride (2×150 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The dichloromethane solution was dried over anhydrous Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The residue was purified by flash chromatography with 1:10 EtOAc/hexanes
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Name
|
|
Type
|
product
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Smiles
|
ClC1=NC=CC2=C1C=C(S2)C#N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |